molecular formula C29H46O B1260180 (3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B1260180
M. Wt: 410.7 g/mol
InChI Key: XPRWWANUPMYKMF-UUHDPGOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dehydroavenasterol belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. 5-Dehydroavenasterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Dehydroavenasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5-dehydroavenasterol is primarily located in the membrane (predicted from logP) and cytoplasm.
5-Dehydroavenasterol is a steroid. It derives from a hydride of a stigmastane.

Scientific Research Applications

Structural Analysis and Crystallography

The compound's structural features have been extensively studied in crystallography. For example, Ketuly et al. (2010) investigated a related compound, revealing significant insights into the orientations of peripheral groups and conformations in the crystal structure. These studies are crucial for understanding the molecular interactions and properties of such compounds.

Medicinal Chemistry and Therapeutic Potential

In the field of medicinal chemistry, derivatives of this compound have shown potential. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of a similar compound, showing promising antifungal and anticancer activities. These findings indicate the potential of derivatives of this compound in developing new therapeutic agents.

Photoreactivity Studies

Photoreactivity studies, such as those conducted by Hardikar et al. (2015) on a related hydrocarbon, provide insights into the behavior of these compounds under light exposure. Understanding photoreactivity is essential for applications in photochemistry and possibly in the development of light-sensitive therapeutic agents.

Molecular Synthesis and Design

The synthesis and design of derivatives of this compound are crucial for exploring their applications in various fields. Valverde et al. (2013) synthesized an aromatic steroid derivative, demonstrating the compound's versatility and potential for modification, which is vital in drug design and development.

properties

Product Name

(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10-11,19-20,23,25-27,30H,8-9,12-18H2,1-6H3/b21-7-/t20-,23+,25?,26?,27?,28+,29-/m1/s1

InChI Key

XPRWWANUPMYKMF-UUHDPGOWSA-N

Isomeric SMILES

C/C=C(/CC[C@@H](C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

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